"1-Benzoyl-pyrrolidine-3-carboxylic acid" physical and chemical properties
"1-Benzoyl-pyrrolidine-3-carboxylic acid" physical and chemical properties
Technical Monograph: 1-Benzoyl-pyrrolidine-3-carboxylic acid
Content Type: Technical Guide & Chemical Profile Subject: 1-Benzoyl-pyrrolidine-3-carboxylic acid (CAS: 113558-92-2) Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers
Executive Summary & Therapeutic Significance
1-Benzoyl-pyrrolidine-3-carboxylic acid is a pivotal heterocyclic scaffold in modern medicinal chemistry. Structurally, it represents a "privileged structure"—a proline mimetic that introduces a rigidifying pyrrolidine ring into a peptide backbone or small molecule inhibitor.
Unlike its 2-substituted analog (proline), the 3-substituted carboxylic acid offers a unique vector for extending side chains, allowing for orthogonal exploration of biological space. It is extensively utilized as:
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A Chiral Building Block: For the synthesis of enantiopure diamides and sulfonamides.
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A Pharmacophore Scaffold: In the development of Butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease therapy.
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A Fragment-Based Lead: In designing peptidomimetics where constrained conformation is required to lock bioactive poses.
Physicochemical Profile
The following data consolidates experimental and computed properties essential for handling and characterization.
| Property | Value | Source/Note |
| IUPAC Name | 1-Benzoylpyrrolidine-3-carboxylic acid | |
| CAS Number | 113558-92-2 | Primary Identifier |
| Molecular Formula | C₁₂H₁₃NO₃ | |
| Molecular Weight | 219.24 g/mol | |
| Appearance | White to off-white solid | Experimental observation |
| Solubility | Soluble in DMSO, Methanol, DCM; Low in Water | Lipophilic amide cap |
| LogP | ~1.3 | Computed (XLogP3) |
| pKa (Acid) | ~3.8 – 4.2 | Estimated (Carboxylic acid) |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (C=O amide, C=O acid, OH) | |
| Stereochemistry | Available as Racemic, (R)-, or (S)- | Chiral center at C3 |
Structural Analysis & Rotamerism
A critical feature of 1-Benzoyl-pyrrolidine-3-carboxylic acid is the presence of rotamers . The partial double bond character of the N-C(O) amide bond restricts rotation, leading to distinct cis and trans conformers observable in NMR spectroscopy.
Why this matters: In high-resolution NMR (¹H or ¹³C), this compound typically presents as a mixture of two conformers (approx. 60:40 to 80:20 ratio) at room temperature. This is often mistaken for impurity by inexperienced chemists.
Figure 1: Rotameric equilibrium arising from the N-benzoyl amide bond, resulting in signal doubling in NMR spectra.
Synthetic Protocol: Schotten-Baumann Acylation
The most robust method for synthesizing this compound is the Schotten-Baumann reaction. This biphasic or aqueous-organic protocol ensures the selective acylation of the secondary amine while maintaining the solubility of the carboxylic acid product as a salt.
Reagents & Materials
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Substrate: Pyrrolidine-3-carboxylic acid (CAS: 72580-54-2 for racemic).
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Reagent: Benzoyl Chloride (1.0 - 1.1 equiv).
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Base: 1M NaOH (aqueous).
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Solvent: 1,4-Dioxane (to solubilize the organic chloride).[1]
Step-by-Step Methodology
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Preparation: Dissolve pyrrolidine-3-carboxylic acid (10.0 g, ~87 mmol) in 1M NaOH (200 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
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Acylation: Dissolve benzoyl chloride (1.0 equiv) in 1,4-dioxane (60 mL). Add this solution dropwise to the aqueous amine solution over 30 minutes, maintaining the temperature at 0–5°C.
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Note: The base acts as a scavenger for the HCl byproduct. If the pH drops below 8, add additional NaOH to maintain basicity.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS.
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Workup:
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Wash the basic aqueous layer with diethyl ether or ethyl acetate to remove any unreacted benzoyl chloride or neutral byproducts (e.g., benzamide impurities).
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Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. The product, 1-benzoyl-pyrrolidine-3-carboxylic acid, will precipitate or form an oil.
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Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 100 mL).
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Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: If necessary, recrystallize from Isopropyl Ether/Hexanes or purify via silica gel chromatography (DCM:MeOH gradient).
Figure 2: Workflow for the Schotten-Baumann synthesis of 1-Benzoyl-pyrrolidine-3-carboxylic acid.
Analytical Characterization (Expected Data)
Due to the rotameric nature, spectral interpretation requires care.
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¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):
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Aromatic Region: Multiplets at δ 7.3 – 7.6 ppm (5H, Benzoyl group).
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Acid Proton: Broad singlet at δ 10.0 – 12.0 ppm (1H, COOH).
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Pyrrolidine Ring: Complex multiplets between δ 2.0 – 3.9 ppm.
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Diagnostic: Look for signal doubling or broadening in the α-protons (N-CH₂) due to the restricted rotation of the amide bond.
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Mass Spectrometry (ESI):
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Positive Mode: [M+H]⁺ = 220.1 m/z.
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Negative Mode: [M-H]⁻ = 218.1 m/z.
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Applications in Drug Discovery
A. BChE Inhibitors (Alzheimer's Disease)
Research indicates this scaffold is a precursor for potent Butyrylcholinesterase (BChE) inhibitors. The carboxylic acid is converted into diamides or sulfonamides, which interact with the catalytic gorge of the enzyme. The 3-substituted pyrrolidine provides a specific vector that allows the inhibitor to bridge the peripheral anionic site and the catalytic active site of BChE.
B. Fragment-Based Drug Design (FBDD)
As a low molecular weight fragment (MW < 250), this molecule is ideal for FBDD screening.
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Rigidity: The pyrrolidine ring reduces the entropic penalty upon binding compared to linear amino acids.
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Vectorization: The N-benzoyl group can be modified to probe hydrophobic pockets, while the C3-carboxylate serves as a handle for further elaboration (amide coupling, reduction to alcohol).
Safety & Handling
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
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Signal Word: Warning.
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Storage: Store at room temperature (15–25°C) in a dry environment. Keep container tightly closed.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
References
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Lead Optimization of a Butyrylcholinesterase Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 2022.
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1-Benzoyl-3-pyrrolidinecarboxylic acid - PubChem Compound Summary. National Center for Biotechnology Information.
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Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Organic & Biomolecular Chemistry, 2017.[2]
